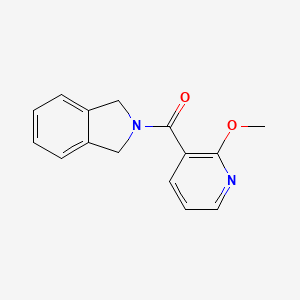

Isoindolin-2-yl(2-methoxypyridin-3-yl)methanone

Description

Isoindolin-2-yl(2-methoxypyridin-3-yl)methanone is a heterocyclic methanone derivative featuring an isoindoline core linked to a 2-methoxypyridine moiety via a ketone bridge. For example, 1-Methoxy-3-(pyridin-2-yl)indolizin-2-ylmethanone () shares structural similarities, with pyridine and methoxy substituents influencing its conformation and crystallinity. The synthesis of such compounds often involves metalation and metathesis reactions (e.g., potassium tert-butanolate in toluene followed by methyl iodide treatment) .

The crystal structure of analogous methanones reveals non-planar geometries due to steric interactions between substituents. For instance, dihedral angles between the core heterocycle and substituent rings can exceed 77°, reducing intermolecular hydrogen bonding and affecting packing efficiency .

Properties

IUPAC Name |

1,3-dihydroisoindol-2-yl-(2-methoxypyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-19-14-13(7-4-8-16-14)15(18)17-9-11-5-2-3-6-12(11)10-17/h2-8H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUJDIAKIBIGTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Isoindolin-2-yl(2-methoxypyridin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This scaffold can then be further functionalized to introduce the 2-methoxypyridin-3-yl group, resulting in the final compound. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Isoindolin-2-yl(2-methoxypyridin-3-yl)methanone undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can be employed to replace certain groups within the molecule, using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the isoindoline or pyridine rings.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis:

Isoindolin-2-yl(2-methoxypyridin-3-yl)methanone serves as a versatile building block in organic synthesis, particularly in the development of heterocyclic compounds. Its structure allows for the formation of diverse derivatives that can be tailored for specific chemical properties or biological activities.

Comparative Reactivity:

The compound can be compared with other heterocycles, such as isoindoline derivatives and indole derivatives, which also exhibit significant reactivity and utility in synthetic chemistry. The specific functional groups present in this compound contribute to its unique reactivity profile.

| Compound Type | Key Features |

|---|---|

| Isoindolin Derivatives | Similar scaffold, diverse biological activities |

| Indole Derivatives | Known for broad biological activities |

| Isoindolin-2-yl Compounds | Unique functional groups enhancing reactivity |

Biological Applications

Drug Development:

The structural characteristics of this compound allow it to interact with various biological targets, making it a candidate for drug development. It has shown potential in treating conditions such as cancer and infectious diseases due to its ability to modulate cellular processes .

Mechanism of Action:

The compound's mechanism involves interaction with specific molecular targets within cells, including enzymes and receptors that regulate vital functions like cell growth and apoptosis. This interaction can lead to therapeutic effects in diseases where these pathways are disrupted.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of isoindolin compounds exhibited significant antiproliferative activity against human cancer cell lines, including Caco-2 and HCT-116. The compounds were found to induce apoptosis in cancer cells, showcasing their potential as anticancer agents .

Case Study 2: Antimicrobial Properties

Research indicated that certain isoindole derivatives, closely related to isoindolin compounds, displayed robust antibacterial activity against both Gram-positive and Gram-negative strains. The effectiveness was comparable to standard antibiotics like gentamicin, suggesting a promising application in treating infections .

Mechanism of Action

The mechanism of action of Isoindolin-2-yl(2-methoxypyridin-3-yl)methanone involves its interaction with specific molecular targets within cells. These targets can include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other vital functions .

Comparison with Similar Compounds

Structural and Thermal Stability Comparisons

Key Observations :

- Thermal Stability: The tetrazole-based methanones () exhibit higher decomposition temperatures due to dense hydrogen-bond networks, contrasting with this compound, which lacks such strong intermolecular interactions .

- Steric Effects: Cyclopentyl(1-Indole-3-yl)methanone shows reduced spectral peaks in specific regions due to steric hindrance at the indole 2- and 3-positions, a factor that may similarly influence the solubility or reactivity of the isoindoline analog .

Substituent Effects on Physicochemical Properties

- Methoxy Positioning: In (3,6-Dichloro-5-methoxypyridin-2-yl)methanol () and 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone (), methoxy groups enhance solubility in polar solvents but reduce thermal stability compared to non-polar substituents. The 2-methoxy group in this compound may similarly modulate hydrophilicity .

Biological Activity

Isoindolin-2-yl(2-methoxypyridin-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that allows it to interact with various biological targets. Its molecular formula is CHNO, indicating the presence of isoindoline and pyridine moieties that contribute to its pharmacological properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives of isoindole compounds, including those similar to this compound, exhibit promising anticancer properties. A study evaluated the antiproliferative effects of various isoindole derivatives against human cancer cell lines such as Caco-2 and HCT-116. The results demonstrated that these compounds could effectively induce apoptosis and arrest the cell cycle in cancer cells .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Isoindole Derivative 1 | Caco-2 | 5.0 | Apoptosis induction |

| Isoindole Derivative 2 | HCT-116 | 4.5 | Cell cycle arrest |

2. Antimicrobial Activity

Isoindole derivatives have also shown significant antimicrobial activity. In vitro studies revealed that certain compounds exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like gentamicin. This suggests potential for developing new antimicrobial agents from this class of compounds .

3. Antileishmanial Activity

The effectiveness of isoindole derivatives against Leishmania tropica was notable, with some compounds demonstrating IC50 values lower than those of first-line treatments such as Glucantime. This highlights their potential use in treating leishmaniasis, a disease caused by parasitic protozoa .

Case Study 1: Structure-Activity Relationship (SAR)

A detailed SAR analysis showed that modifications in the isoindole structure significantly affected biological activity. For instance, halogenation increased antimicrobial properties, while lipophilicity enhanced antileishmanial and antiproliferative activities. These findings underscore the importance of chemical modifications in optimizing therapeutic efficacy .

Case Study 2: In Vivo Studies

In vivo studies on animal models have demonstrated that isoindole derivatives can modulate immune responses, particularly through interactions with transcription factors like IKZF2. This modulation is crucial for developing treatments for autoimmune diseases and cancers where immune regulation is disrupted .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells.

- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S phase transition.

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and function.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for Isoindolin-2-yl(2-methoxypyridin-3-yl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of isoindolinyl-methanone derivatives typically involves multicomponent reactions or coupling strategies. For example, ambivalent reactivity of isoindole precursors (e.g., 3-methoxy-substituted intermediates) can be leveraged to introduce aryl or pyridinyl groups via nucleophilic substitution or cross-coupling reactions . Key parameters include temperature control (e.g., reflux in anhydrous solvents like THF or DCM) and catalyst selection (e.g., palladium catalysts for Suzuki couplings). Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/hexane, as demonstrated in analogous methanone syntheses .

Q. What analytical techniques are critical for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is essential for resolving bond angles (e.g., C–C–C angles ~119°–120°) and torsion angles, particularly for confirming the planarity of the methanone-pyridinyl moiety. Data collection at low temperatures (e.g., 90 K) minimizes thermal motion artifacts .

- NMR spectroscopy : and NMR are used to verify substituent positions. For example, methoxy protons () resonate at ~3.8–4.0 ppm, while aromatic protons in isoindolinyl systems show splitting patterns indicative of adjacent substituents .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., high R-factors or ambiguous electron density maps) be resolved during structural refinement?

- Methodological Answer : High R-factors () may arise from disordered solvent molecules or dynamic motion in the crystal lattice. Refinement software like SHELXL can model partial occupancy or anisotropic displacement parameters. For example, in related pyridinyl-methanone structures, hydrogen bonding networks (e.g., N–H···O interactions) were critical for stabilizing molecular conformations, requiring iterative refinement of positional and thermal parameters .

Q. What strategies address contradictions in spectral data, such as unexpected splitting in NMR or ambiguous mass spectrometry peaks?

- Methodological Answer :

- NMR : For split aromatic signals, - COSY or NOESY experiments can differentiate between diastereotopic protons and conformational isomers. For example, coupling constants () > 8 Hz indicate para-substituted aromatic protons, while smaller values suggest meta substitution .

- MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) helps distinguish between isotopic patterns of the parent ion () and potential adducts (e.g., sodium or potassium). Calibration with internal standards (e.g., fluorinated analogs) improves accuracy .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Accelerated stability studies involve:

- Thermogravimetric Analysis (TGA) : To assess decomposition temperatures (e.g., onset of weight loss >200°C indicates thermal robustness).

- pH Stability : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC at 254 nm. For example, methanone derivatives with electron-withdrawing groups (e.g., pyridinyl) often exhibit enhanced stability in acidic conditions due to reduced nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.